5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine
CAS No.: 893612-17-4
Cat. No.: VC2073676
Molecular Formula: C13H14BrN5
Molecular Weight: 320.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893612-17-4 |
|---|---|
| Molecular Formula | C13H14BrN5 |
| Molecular Weight | 320.19 g/mol |
| IUPAC Name | 5-bromo-3-(2-pyridin-3-ylpyrrolidin-1-yl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17) |
| Standard InChI Key | SYMSYRLBCVDSCN-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3 |
| Canonical SMILES | C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is identified by its CAS number 893612-17-4, which serves as its unique chemical identifier in regulatory and research contexts . This compound belongs to the class of brominated pyrazine derivatives with amino substitution. Its molecular structure incorporates a pyrrolidine ring connecting a pyrazine and pyridine system, creating a complex heterocyclic framework with potential for diverse chemical interactions .
Structural Features
The compound's core structure consists of a pyrazine ring with a bromine atom at position 5 and an amino group at position 2. The distinctive feature is the pyrrolidine ring at position 3, which further connects to a pyridin-3-yl group . This arrangement creates a molecule with multiple nitrogen atoms serving as potential hydrogen bond acceptors, while the amino group can function as a hydrogen bond donor. The bromine atom provides opportunities for halogen bonding and serves as a potential site for further structural modifications through various coupling reactions.
Chemical Representation
The compound can be represented through various chemical notations as outlined in the table below:
Physical and Chemical Properties
Fundamental Properties
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine has a molecular weight of 320.19 g/mol . As a complex heterocyclic compound containing multiple nitrogen atoms and a bromine atom, it exhibits specific physical and chemical characteristics influenced by these structural features. The presence of the amino group at position 2 of the pyrazine ring likely confers basic properties to the molecule, while the bromine substituent provides opportunities for specialized reactions including cross-coupling processes commonly employed in medicinal chemistry.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of compounds such as 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine typically involves complex organic chemistry techniques, including coupling reactions and ring formations. The preparation of such brominated pyrazine derivatives often begins with appropriately substituted pyrazine precursors, followed by selective bromination and subsequent coupling with the pyrrolidine-pyridine component through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Structural Analogues and Related Compounds
Positional Isomers
A closely related structural analogue is 5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine (CAS: 893612-27-6), which differs only in the position of the nitrogen atom in the pyridine ring. This compound features a pyridin-2-yl group instead of the pyridin-3-yl group found in our target compound. Such positional isomers often display different biological activities and physicochemical properties despite their structural similarities, highlighting the importance of precise molecular architecture in determining functional characteristics.
Related Heterocyclic Compounds
The broader class of compounds includes various substituted pyrazines with different heterocyclic systems attached. For example, compounds like (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives represent related structures that have been investigated for anticonvulsant activities . These compounds share the common feature of a heterocyclic core with a pyrrolidine linker to another aromatic or heteroaromatic system, suggesting potential similar applications for our target compound.
Structure-Activity Relationships
Structural Elements Contributing to Activity
In related compounds, certain structural features have been associated with specific biological activities. For instance, in anticonvulsant compounds with similar structural elements, the presence of a halo-substituted aromatic ring and an amino group on a heterocyclic core has been linked to enhanced activity . The pyrrolidine linker appears to serve as an important spatial connector that positions the aromatic systems for optimal interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume